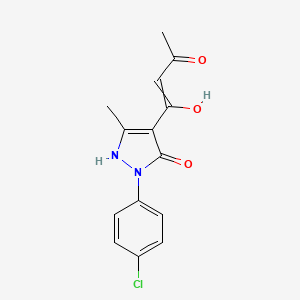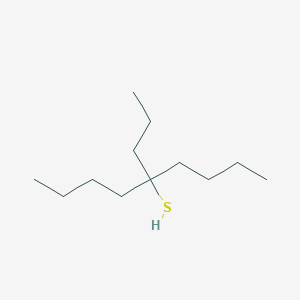
5-Propylnonane-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylnonane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions due to the high nucleophilicity of sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol. For 5-Propylnonane-5-thiol, the synthetic route would involve the reaction of 5-propylnonane with thiourea under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a sulfur source is common due to its convenience and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propylnonane-5-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Applications De Recherche Scientifique
5-Propylnonane-5-thiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate redox states and protect against oxidative stress.
Mécanisme D'action
The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane, 5-propyl-: Similar in structure but lacks the thiol group.
3,5-diethyloctane: Another branched alkane with similar molecular weight but different branching.
2,4-dimethyldecane: A branched alkane with different substituents.
Uniqueness
5-Propylnonane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties compared to other similar alkanes. The thiol group makes it highly nucleophilic and capable of participating in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H26S |
|---|---|
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
5-propylnonane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
Clé InChI |
BGQHJKADBZPYGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)(CCCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
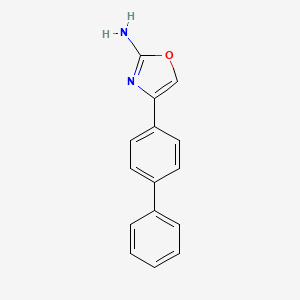
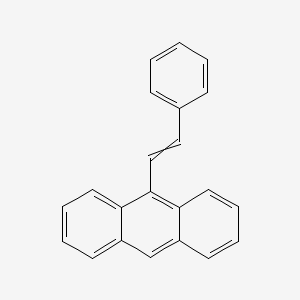

![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
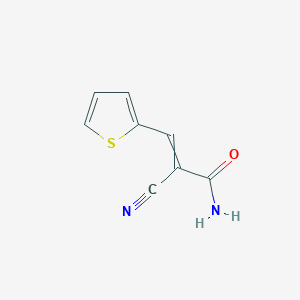
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
